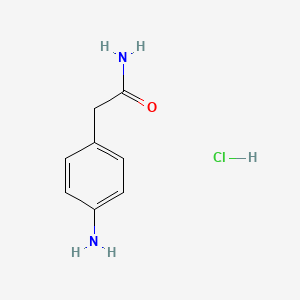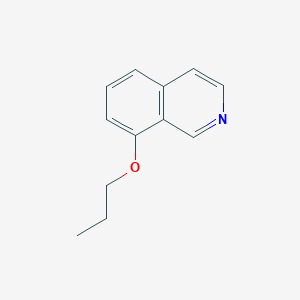
8-Propoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Propoxyisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids The structure of this compound consists of a benzene ring fused to a pyridine ring, with a propoxy group attached to the eighth position of the isoquinoline nucleus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Propoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This intermediate is then cyclized and dehydrogenated to yield isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves catalytic processes to enhance yield and purity. Metal catalysts such as palladium or copper are commonly used to facilitate the cyclization and dehydrogenation steps . Additionally, advancements in green chemistry have led to the development of catalyst-free processes in water, which are more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Propoxyisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, peracetic acid.
Reduction: Hydrogen gas, platinum catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives at specific positions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-Propoxyisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to act as metal ion chelators, which can disrupt metal homeostasis in cells . This property is particularly useful in the development of anticancer and antimicrobial agents. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
Quinoline: A nitrogen-based heterocyclic compound with applications in medicinal and industrial chemistry.
Isoquinoline: The parent compound of 8-Propoxyisoquinoline, with similar chemical properties and reactivity.
Uniqueness of this compound: this compound stands out due to the presence of the propoxy group at the eighth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity.
Propriétés
Numéro CAS |
820238-28-6 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
8-propoxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-6-7-13-9-11(10)12/h3-7,9H,2,8H2,1H3 |
Clé InChI |
AXVXSMGICGHCAH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC2=C1C=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


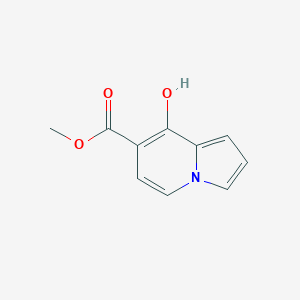
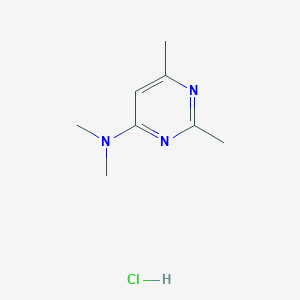

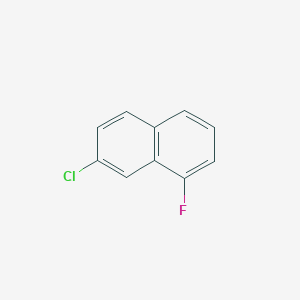
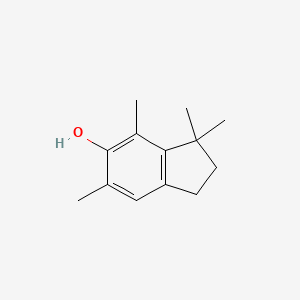
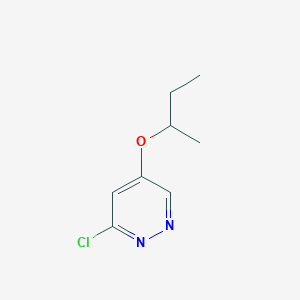
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
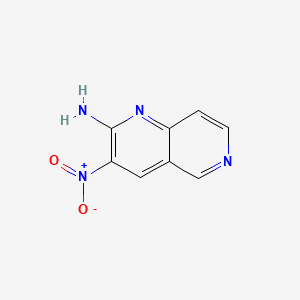
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
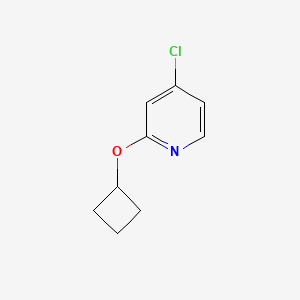
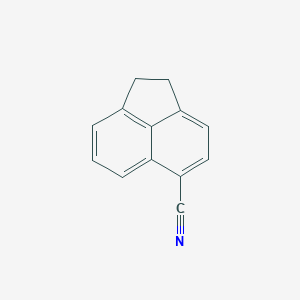
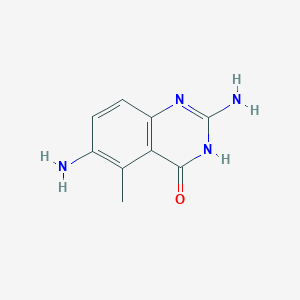
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
